molecular formula C13H13BrN2 B14289235 2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine CAS No. 114838-66-3

2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine

Cat. No.: B14289235
CAS No.: 114838-66-3
M. Wt: 277.16 g/mol
InChI Key: YNKAPUAONRSCMQ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a bromine atom attached to the phenyl ring, a methyl group, and a phenylhydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine typically involves the reaction of 3-bromobenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine involves its interaction with specific molecular targets. The bromine atom and the hydrazine moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-methyl-1-phenylhydrazine
  • 2-(3-Chlorophenyl)-1-methyl-1-phenylhydrazine
  • 2-(3-Bromophenyl)-1-ethyl-1-phenylhydrazine

Uniqueness

2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine is unique due to the specific position of the bromine atom on the phenyl ring and the presence of the methyl group. These structural features influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

114838-66-3

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

2-(3-bromophenyl)-1-methyl-1-phenylhydrazine

InChI

InChI=1S/C13H13BrN2/c1-16(13-8-3-2-4-9-13)15-12-7-5-6-11(14)10-12/h2-10,15H,1H3

InChI Key

YNKAPUAONRSCMQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)NC2=CC(=CC=C2)Br

Origin of Product

United States

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